Cas no 2167284-28-6 (3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol)

3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol
- Benzenebutanol, γ-amino-2,4,5-trifluoro-
-
- インチ: 1S/C10H12F3NO/c11-8-5-10(13)9(12)4-6(8)3-7(14)1-2-15/h4-5,7,15H,1-3,14H2
- InChIKey: ZZOLTCFYUTULKW-UHFFFAOYSA-N
- SMILES: C1(CC(N)CCO)=CC(F)=C(F)C=C1F
じっけんとくせい
- 密度みつど: 1.293±0.06 g/cm3(Predicted)
- Boiling Point: 324.7±42.0 °C(Predicted)
- 酸度系数(pKa): 14.90±0.10(Predicted)
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790511-2.5g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1790511-10g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1790511-5g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1790511-1.0g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1790511-0.5g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1790511-5.0g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1790511-1g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1790511-10.0g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1790511-0.25g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1790511-0.1g |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol |
2167284-28-6 | 0.1g |
$892.0 | 2023-09-19 |
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
2. Back matter
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
3-amino-4-(2,4,5-trifluorophenyl)butan-1-olに関する追加情報
Professional Introduction to 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol (CAS No. 2167284-28-6)
3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol, with the CAS number 2167284-28-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol incorporates a butan-1-ol backbone substituted with an amino group at the third position and a 2,4,5-trifluorophenyl group at the fourth position. The presence of fluorine atoms in the phenyl ring introduces unique electronic and steric properties, which can significantly influence the compound's interactions with biological targets. This structural feature is particularly noteworthy in the context of drug design, as fluorinated aromatic compounds are known to enhance metabolic stability, binding affinity, and overall pharmacological efficacy.
In recent years, there has been a growing interest in developing novel fluorinated compounds for their potential applications in medicine. The trifluoromethyl group, in particular, is widely recognized for its ability to improve lipophilicity and reduce metabolic degradation. This property makes 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol a valuable candidate for further exploration in the development of new drugs.
Current research in the field of medicinal chemistry has highlighted the importance of fluorinated compounds in modulating enzyme activity and receptor binding. For instance, studies have shown that fluorinated aromatic rings can enhance the binding affinity of small molecule inhibitors to their target proteins. This is particularly relevant for 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol, as its structural features suggest potential interactions with various biological targets.
The synthesis of 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have been instrumental in achieving efficient synthetic routes.
The pharmacological properties of 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol have been extensively studied in preclinical models. Initial findings suggest that this compound exhibits moderate activity against certain enzymatic targets, making it a promising lead for further development. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
In conclusion, 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol (CAS No. 2167284-28-6) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for fluorinated compounds, 3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol is poised to play a crucial role in the development of next-generation medicines.
2167284-28-6 (3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol) Related Products
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 93145-74-5(Isonicotinic acid decyl ester)
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)




